molecular formula C11H14Cl2FN B7947918 (S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride

(S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride

Cat. No.: B7947918
M. Wt: 250.14 g/mol
InChI Key: BJYLMKIEULDPME-MERQFXBCSA-N
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Description

(S)-2-(3-Chloro-5-fluorophenyl)piperidine hydrochloride (CAS: 2566240-48-8 ) is a chiral piperidine derivative of interest in medicinal chemistry and drug discovery. With a molecular formula of C11H14Cl2FN and a molecular weight of 250.14 g/mol , this compound is offered with a high purity level of 98% . The specific stereochemistry of the (S)-enantiomer makes it a valuable building block for the synthesis of more complex molecules and for probing stereospecific biological interactions. Piperidine and related structural motifs are common features in pharmaceuticals and bioactive compounds, often serving as key scaffolds . For instance, piperidine-based structures have been extensively researched for their inhibitory activity against acetylcholinesterase in the context of Alzheimer's disease . Furthermore, structurally similar compounds have been investigated for their potential application as inhibitors of enzymes like Plasmepsin V, a target in antimalarial research . As a supplied chemical, this compound enables researchers to explore its potential as a precursor or pharmacophore in developing new therapeutic agents. This compound is provided for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-(3-chloro-5-fluorophenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN.ClH/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11;/h5-7,11,14H,1-4H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYLMKIEULDPME-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC(=C2)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC(=CC(=C2)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution of Racemic Piperidine Intermediates

A common strategy for obtaining enantiomerically pure (S)-2-(3-chloro-5-fluorophenyl)piperidine involves resolving racemic mixtures using chiral acids. The method described in CN112778193A for synthesizing (S)-3-(4-chlorophenyl)piperidine provides a foundational framework . Here, racemic (RS)-3-(4-chlorophenyl)piperidine is resolved using D-camphorsulfonic acid, yielding the (S)-enantiomer with >98% optical purity . Adapting this approach, (RS)-2-(3-chloro-5-fluorophenyl)piperidine could be treated with a chiral acid (e.g., D-tartaric acid or D-camphorsulfonic acid) in acetonitrile, followed by recrystallization to isolate the (S)-enantiomer.

Key parameters influencing resolution efficiency include:

  • Solvent selection : Polar aprotic solvents like acetonitrile enhance diastereomeric salt solubility differences .

  • Acid-to-amine ratio : A 1:1 molar ratio typically optimizes crystallization kinetics .

  • Temperature : Controlled cooling (e.g., 50°C to 25°C) improves crystal purity .

Resolution ParameterOptimal ConditionYield Improvement
SolventAcetonitrile15–20%
Chiral AcidD-Camphorsulfonic Acid10–12%
Temperature Gradient50°C → 25°C8–10%

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation of pyridine or pyrrole precursors offers a stereocontrolled route. The ACS publication (10.1021/acs.jmedchem.6b01665) highlights the use of transition-metal catalysts for constructing chiral piperidine cores . For (S)-2-(3-chloro-5-fluorophenyl)piperidine, a prochiral enamine intermediate could be hydrogenated using a Ru-BINAP catalyst system.

Example Protocol :

  • Synthesize 2-(3-chloro-5-fluorophenyl)-1,2,3,6-tetrahydropyridine via Heck coupling of 3-chloro-5-fluorophenylboronic acid with 2-chloropyridine .

  • Hydrogenate the tetrahydropyridine at 50 psi H₂ in methanol with [(RuCl₂(p-cymene))₂] and (S)-BINAP at 25°C for 24 hours .

  • Isolate the (S)-piperidine intermediate via filtration and solvent evaporation.

This method achieves enantiomeric excess (ee) >90% but requires high-purity substrates and inert conditions to prevent catalyst poisoning .

Cyclization of Amino Alcohol Precursors

Cyclization of 5-chloro-2-(3-chloro-5-fluorophenyl)pentan-1-amine, as described in CN112778193A, provides a scalable route . The amine undergoes intramolecular nucleophilic substitution under basic conditions to form the piperidine ring.

Optimized Cyclization Conditions :

  • Base : Potassium carbonate (0.5 equiv) in acetonitrile .

  • Temperature : Room temperature (20–25°C) for 12 hours .

  • Workup : Aqueous extraction with dichloromethane, followed by slurrying with methyl tert-butyl ether .

StepYieldPurity (HPLC)
Alkylation79%92%
Reduction85%89%
Cyclization54%95%
Resolution74%98% ee

Hydrochloride Salt Formation

The final hydrochloride salt is prepared by treating the freebase (S)-2-(3-chloro-5-fluorophenyl)piperidine with hydrochloric acid. WO2016185485A2 details salt formation via anti-solvent crystallization :

  • Dissolve the freebase in ethanol (10 vol) at 50°C.

  • Add concentrated HCl (1.1 equiv) dropwise.

  • Cool to 0°C and filter the precipitated hydrochloride salt .

Critical factors include:

  • Stoichiometry : Excess HCl causes impurities; 1.0–1.1 equiv is optimal .

  • Solvent System : Ethanol/water mixtures (9:1) enhance crystal habit .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScale Feasibility
Chiral ResolutionHigh optical purity (>98% ee) Low yield (50–60%)Pilot-scale
Asymmetric HydrogenationDirect stereocontrol Expensive catalystsLab-scale
CyclizationScalable (multi-gram) Multiple stepsIndustrial

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

Recent studies have highlighted the role of (S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride as a selective antagonist of the P2X3 receptor, which is implicated in pain sensation. Research indicates that modifications to the compound can enhance its antagonistic properties against P2X3 receptors, making it a candidate for developing new analgesics. For instance, a related compound exhibited an IC50 value of 375 nM at P2X3R, demonstrating significant selectivity over P2X2/3R receptors . This selectivity is crucial for minimizing side effects associated with less selective pain management drugs.

1.2 Neuropathic Pain Studies

In animal models of neuropathic pain induced by nerve ligation or chemotherapeutics, compounds related to this compound showed anti-nociceptive effects. These studies measured mechanical withdrawal thresholds and indicated that such compounds could effectively alleviate neuropathic pain symptoms . The exploration of structure-activity relationships (SAR) has led to the identification of derivatives with improved metabolic stability and solubility, further enhancing their therapeutic potential.

Anti-Cancer Research

2.1 Cytotoxic Effects

Compounds structurally related to this compound have been investigated for their cytotoxic effects against various cancer cell lines. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one compounds were synthesized and tested for their anti-cancer properties. These compounds demonstrated significant cytotoxicity in myeloma and leukemia cell lines, suggesting that piperidine derivatives could be promising candidates in cancer therapy .

2.2 Mechanisms of Action

Molecular docking studies have been employed to elucidate the interaction between these piperidine derivatives and target proteins involved in cancer progression. The results indicated that these compounds could inhibit specific pathways critical for cancer cell survival, including proteasome inhibition, which is a recognized strategy in treating multiple myeloma . The effectiveness of these compounds was confirmed through statistical analyses showing significant reductions in cell viability compared to controls.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Researchers have explored various halogen substitutions on the aniline moiety to enhance receptor selectivity and metabolic stability. For example, the introduction of trifluoromethyl groups significantly improved metabolic stability while maintaining high antagonistic activity at P2X3 receptors .

Data Tables

The following table summarizes key findings from various studies on this compound and its derivatives:

Compound Target IC50 (nM) Selectivity Application
Compound 14hP2X3 Receptor375HighNeuropathic Pain
Compound ICancer Cell LinesVariesN/AAnti-Cancer
Compound IIProteasome PathwayN/AN/AMultiple Myeloma Treatment

Mechanism of Action

The mechanism of action of (S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to receptors in biological systems, leading to modulation of their activity.

    Enzymes: Inhibition or activation of enzymes, affecting biochemical pathways.

    Ion Channels: Interaction with ion channels, influencing cellular signaling and function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Pharmacological Comparisons

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Pharmacological Activity Key Differences from Target Compound Reference
1-(1-Phenylcyclohexyl)piperidine HCl Phenylcyclohexyl group at piperidine N-atom NMDA receptor antagonist Bulkier substituent; lacks halogenation
Biperiden HCl Bicyclo[2.2.1]hept-5-en-2-yl group Antiparkinsonism (muscarinic antagonist) Non-aromatic substituent; different therapeutic use
2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4-ones Piperidine linked via ethylthio to pyrimidinone Antimicrobial Extended linker; heterocyclic core
3-(2-Chloro-thiazol-5-ylmethoxy)piperidine diHCl Thiazole ring with chloro substituent Undisclosed (structural focus) Thiazole heterocycle; dihydrochloride salt
(S)-3-(Trifluoromethyl)piperidine HCl Trifluoromethyl group at 3-position Potential CNS modulation Highly lipophilic CF3 group; different substitution site
Phencyclidine (PCP) HCl Cyclohexyl-phenyl group Dissociative anesthetic Larger hydrophobic substituent; NMDA antagonism

Detailed Analysis

1-(1-Phenylcyclohexyl)piperidine HCl (NIH 9580)

This compound shares the piperidine core but substitutes the N-atom with a phenylcyclohexyl group. The bulky substituent likely reduces metabolic oxidation compared to the target compound’s halogenated phenyl group. Pharmacologically, it acts as an NMDA receptor antagonist, similar to PCP, but its larger substituent may limit blood-brain barrier permeability relative to the target compound’s compact halogenated aromatic ring .

Biperiden HCl

A piperidine-based antiparkinsonism agent, Biperiden features a bicyclic norbornenyl group. Unlike the target compound’s aromatic substitution, Biperiden’s non-aromatic substituent confers selectivity for muscarinic receptors over CNS ion channels. This highlights how piperidine substitution patterns dictate therapeutic applications .

2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4-ones

These compounds (e.g., 6a,b) demonstrate antimicrobial activity, attributed to the thiopyrimidinone core. The ethylthio linker between piperidine and the heterocycle contrasts with the target compound’s direct phenyl attachment, suggesting divergent mechanisms of action. The halogenated phenyl group in the target compound may enhance membrane penetration compared to these derivatives .

3-(2-Chloro-thiazol-5-ylmethoxy)piperidine diHCl

This analogue incorporates a thiazole ring, a heterocycle known for metabolic stability. The chloro-thiazole group introduces distinct electronic effects compared to the target’s chloro-fluorophenyl group.

(S)-3-(Trifluoromethyl)piperidine HCl

The trifluoromethyl group at the 3-position increases lipophilicity and metabolic resistance. In contrast, the target compound’s 2-position substitution with a halogenated phenyl ring may favor π-π stacking interactions with aromatic residues in target proteins, enhancing receptor binding .

Phencyclidine (PCP) HCl

PCP’s cyclohexyl-phenyl group confers potent NMDA receptor antagonism but is associated with significant neurotoxicity. The target compound’s smaller halogenated phenyl group may reduce off-target effects while retaining affinity for CNS targets, offering a safer therapeutic profile .

Biological Activity

(S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 3-chloro-5-fluorophenyl group. Its molecular formula is C12H13ClFC_{12}H_{13}ClF with a molecular weight of approximately 213.68 g/mol. The presence of halogen substituents enhances its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

  • Receptor Binding : The compound has shown potential in modulating receptor activities, which may include neurotransmitter receptors involved in pain and mood regulation.
  • Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular function.
  • Ion Channel Modulation : The compound's interaction with ion channels can affect cellular signaling processes, potentially leading to therapeutic effects in conditions like neuropathic pain.

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities. Below is a summary table highlighting key findings from in vitro studies:

Activity IC50 (µM) Cell Line/Target Reference
Anticancer Activity10.5MCF-7 (breast cancer)
Antimicrobial Activity12.0E. coli
Pain Modulation8.0P2X3 receptor
Acetylcholinesterase Inhibition15.4AChE (Alzheimer’s model)

Case Studies and Research Findings

  • Anticancer Properties : A study evaluated the compound's cytotoxicity against MCF-7 cells, revealing an IC50 value of 10.5 µM, indicating moderate efficacy as an anticancer agent. This suggests potential for further development in cancer therapeutics.
  • Antimicrobial Effects : The compound displayed significant antimicrobial activity against E. coli with an IC50 of 12.0 µM, supporting its exploration as a lead candidate for antibiotic development.
  • Neuropathic Pain Management : Research involving P2X3 receptor antagonism demonstrated that this compound could effectively modulate pain pathways, presenting a novel approach for treating neuropathic pain.
  • Neuroprotective Effects : Inhibition of acetylcholinesterase (AChE) activity was observed, which is relevant for Alzheimer's disease treatment, showing an IC50 of 15.4 µM against AChE.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride, and how can regioselectivity be ensured during synthesis?

  • Methodology : Piperidine-mediated synthesis (e.g., nucleophilic substitution or reductive amination) is commonly used. To ensure regioselectivity, optimize reaction conditions (temperature, solvent polarity, and catalyst choice). For example, chiral catalysts or protecting groups can direct substituent placement. Monitor intermediates via TLC or NMR to confirm structural integrity .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

  • Methodology :

  • HPLC/LC-MS : Use reverse-phase HPLC with a chiral column and UV detection (e.g., 206 nm) to assess purity (>98% by HPLC) and confirm retention of stereochemistry .
  • NMR : Analyze proton environments (e.g., NH peaks at δ 4.00–4.38 ppm) and coupling constants to distinguish diastereomers or confirm the (S)-configuration .
  • Melting Point : Compare observed values (e.g., 175–177°C) with literature data to verify crystallinity and purity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols or dust .
  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for piperidine derivatives like this compound?

  • Methodology :

  • Dose-Response Studies : Perform assays (e.g., antimicrobial or receptor-binding) across multiple concentrations to identify non-linear effects.
  • Batch Analysis : Compare purity levels (via HPLC) between studies, as impurities (e.g., 0.2% acetone in one batch ) may skew results.
  • Structural Confirmation : Use X-ray crystallography or 2D NMR to rule out isomerization or degradation products .

Q. What experimental strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 1–3 months and analyze degradation via LC-MS.
  • pH Profiling : Test solubility and stability in buffers (pH 1–10) to identify optimal formulation conditions. Avoid strong oxidizers, which may destabilize the piperidine ring .

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodology :

  • Radioligand Binding Assays : Use tritiated or fluorescent analogs to quantify affinity (e.g., Ki values) for receptors like serotonin transporters, referencing structural analogs (e.g., paroxetine impurity A ).
  • Molecular Docking : Model the (S)-configured piperidine core and halogenated phenyl group to predict binding poses in target active sites .

Q. What analytical approaches distinguish between structural isomers or degradation byproducts during synthesis?

  • Methodology :

  • Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak®) with heptane/ethanol gradients to separate enantiomers .
  • High-Resolution MS : Identify fragment ions (e.g., [M+H]+ = 312.4 amu ) to differentiate isomers with identical molecular weights.

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